pyridin-3-yllithium

Descripción

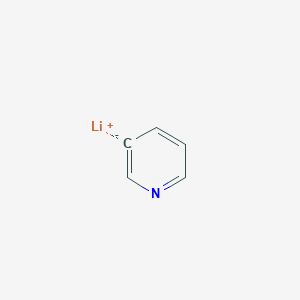

Pyridin-3-yllithium is an organolithium reagent characterized by a lithium atom bonded to the pyridine ring at the 3-position. Organolithium compounds are highly reactive due to the polar Li–C bond, making them indispensable in synthetic organic chemistry for nucleophilic additions, deprotonations, and cross-coupling reactions. This compound, in particular, leverages the electron-deficient pyridine ring to modulate reactivity, enabling selective transformations in heterocyclic chemistry. Its synthesis typically involves lithiation of 3-bromopyridine or transmetallation reactions under inert conditions to prevent decomposition .

Propiedades

Número CAS |

60573-68-4 |

|---|---|

Fórmula molecular |

C5H4LiN |

Peso molecular |

85.1 g/mol |

Nombre IUPAC |

lithium;3H-pyridin-3-ide |

InChI |

InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-2,4-5H;/q-1;+1 |

Clave InChI |

CWJCFOZDFPMHBR-UHFFFAOYSA-N |

SMILES canónico |

[Li+].C1=C[C-]=CN=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridin-3-yllithium can be synthesized through the lithiation of pyridine derivatives. One common method involves the reaction of pyridine with an organolithium reagent, such as n-butyllithium, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, such as temperature and reagent concentrations, thereby optimizing the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Pyridin-3-yllithium undergoes a variety of chemical reactions, including:

Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming new carbon-carbon bonds.

Substitution Reactions: It can participate in substitution reactions, replacing halogen atoms in halopyridines.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Addition: Reactions with aldehydes or ketones typically occur at low temperatures in the presence of THF.

Substitution Reactions: Halopyridines are commonly used as substrates, with the reaction occurring in the presence of a base such as potassium tert-butoxide.

Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) can be employed depending on the desired transformation.

Major Products Formed:

Nucleophilic Addition: Alcohols or secondary amines.

Substitution Reactions: Substituted pyridines.

Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Pyridin-3-yllithium has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry: this compound is employed in the production of fine chemicals and materials, including polymers and specialty chemicals

Mecanismo De Acción

The mechanism by which pyridin-3-yllithium exerts its effects involves its role as a nucleophile. It readily donates its electron pair to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its utility in organic synthesis, where it enables the construction of complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is utilized .

Comparación Con Compuestos Similares

Table 1: Key Structural Properties

Key Insights :

- This compound’s reactivity is enhanced by the electron-deficient pyridine ring and the polar Li–C bond, unlike derivatives with electron-donating groups (e.g., (3-Methylaminomethyl)pyridine) .

- Compounds with electron-withdrawing groups (e.g., nitro, thiol) exhibit reduced nucleophilicity but improved stability .

Key Insights :

- This compound’s extreme reactivity often necessitates low-temperature conditions, unlike its acylated derivatives (e.g., 13a, 13b), which are stable at room temperature and achieve high yields (66–73%) in proline functionalization .

- Thiol- and triazole-containing pyridine derivatives (e.g., 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol) are utilized in coordination chemistry rather than traditional organometallic reactions .

Key Insights :

- This compound requires stringent safety protocols (e.g., inert atmosphere) due to its pyrophoric nature, unlike less reactive derivatives like 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol, which only necessitate basic lab safety .

Computational and Conformational Analysis

- Computational studies on pyridine derivatives (e.g., 5-(Pyridin-3-yl)-3,4-dihydro-2H analogs) reveal that substituents significantly influence molecular geometry and stabilization energies . This compound likely adopts a planar conformation to maximize charge delocalization, contrasting with bulky derivatives (e.g., trityloxymethyl-pyrrolidinone), which exhibit steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.